

# A Spectroscopic Comparison of Suberic Acid and Its Esters

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **suberic acid** and its common dialkyl esters: dimethyl suberate, diethyl suberate, and dibutyl suberate. The following sections present a comparative analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by experimental protocols and visualizations to facilitate understanding and application in research and development.

### Introduction

**Suberic acid** (octanedioic acid) is an eight-carbon dicarboxylic acid. Its esters are of interest in various fields, including polymer chemistry, lubricants, and as intermediates in pharmaceutical synthesis. Spectroscopic analysis is fundamental for the characterization and quality control of these compounds. This guide offers a comparative overview of the key spectroscopic features of **suberic acid** and its dimethyl, diethyl, and dibutyl esters.

## **Spectroscopic Data Comparison**

The following tables summarize the key spectroscopic data for **suberic acid** and its esters.

Table 1: Infrared (IR) Spectroscopy Data (cm<sup>-1</sup>)



Functional Group	Suberic Acid	Dimethyl Suberate	Diethyl Suberate	Dibutyl Suberate
O-H Stretch (Carboxylic Acid)	~3300-2500 (very broad)[1][2] [3]	-	-	-
C-H Stretch (Aliphatic)	~2950-2850	~2950-2850	~2950-2850	~2950-2850
C=O Stretch (Carbonyl)	~1700-1725[1][3]	~1735-1740	~1735	~1735
C-O Stretch	~1320-1210[1]	~1250-1150	~1250-1150	~1250-1150

Table 2:  $^1\text{H}$  NMR Spectroscopy Data ( $\delta$ , ppm) in CDCl $_3$ 

Proton	Suberic Acid (in DMSO-d <sub>6</sub> )	Dimethyl Suberate	Diethyl Suberate	Dibutyl Suberate
-COOH	~11.96[4]	-	-	-
-O-CH₃	-	~3.67	-	-
-O-CH <sub>2</sub> -	-	-	~4.12	~4.06
α-CH <sub>2</sub>	~2.19[4]	~2.30	~2.28	~2.28
β-CH <sub>2</sub>	~1.49[4]	~1.62	~1.61	~1.60
γ, δ-CH <sub>2</sub>	~1.27[4]	~1.33	~1.32	~1.33
Ester Alkyl Chain	-	-	~1.25 (-CH₃)	~1.63 (-O-CH <sub>2</sub> - CH <sub>2</sub> ), ~1.39 (- CH <sub>2</sub> -CH <sub>3</sub> ), ~0.93 (-CH <sub>3</sub> )

Table 3: <sup>13</sup>C NMR Spectroscopy Data (δ, ppm) in CDCl<sub>3</sub>



Carbon	Suberic Acid (in D₂O)	Dimethyl Suberate	Diethyl Suberate	Dibutyl Suberate
C=O	~187.0[5]	~174.3	~173.8	~173.9
-O-CH₃	-	~51.5	-	-
-O-CH <sub>2</sub> -	-	-	~60.3	~64.5
α-CH <sub>2</sub>	~40.3[5]	~34.1	~34.3	~34.3
β-CH <sub>2</sub>	~31.2[5]	~29.0	~29.0	~29.0
γ, δ-CH <sub>2</sub>	~28.5[5]	~24.9	~24.9	~24.9
Ester Alkyl Chain	-	-	~14.2 (-CH₃)	~30.7 (-O-CH <sub>2</sub> - CH <sub>2</sub> ), ~19.2 (- CH <sub>2</sub> -CH <sub>3</sub> ), ~13.7 (-CH <sub>3</sub> )

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Weight ( g/mol )	Molecular Ion [M]+	Key Fragments
Suberic Acid	174.19	174[4]	157, 138, 128, 115, 110, 100, 97, 83, 69, 60, 55, 41[4]
Dimethyl Suberate	202.25	202	171, 143, 139, 111, 87, 74, 59, 55
Diethyl Suberate	230.30	230	185, 157, 139, 129, 101, 88, 73, 60, 55
Dibutyl Suberate	286.41	286	230, 213, 157, 115, 101, 73, 57, 56, 41

## **Experimental Protocols**

Detailed methodologies for the key experiments are provided below.



#### Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
- Sample Preparation:
  - Solids (Suberic Acid): The sample can be prepared as a KBr pellet. A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
  - Liquids (Esters): A drop of the liquid sample is placed between two salt (NaCl or KBr)
     plates to form a thin film.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm<sup>-1</sup>. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
- Sample Preparation:
  - Approximately 5-10 mg of the solid or liquid sample is dissolved in about 0.5-0.7 mL of a
    deuterated solvent (e.g., CDCl<sub>3</sub> for esters, DMSO-d<sub>6</sub> for suberic acid).
  - A small amount of a reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm.
- Data Acquisition:
  - ¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
  - ¹³C NMR: Due to the lower natural abundance of ¹³C, more scans are required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.



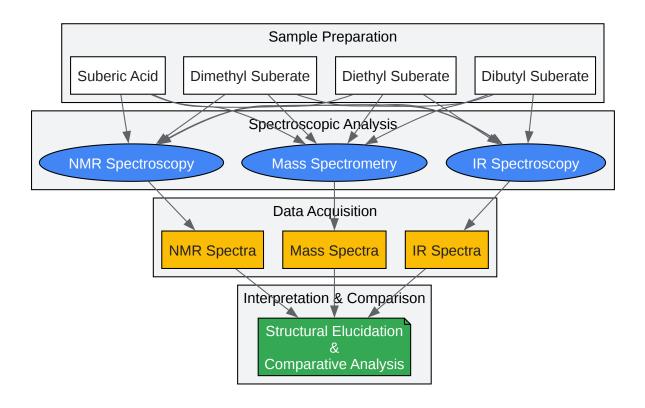
#### Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample.
- Ionization: Electron Ionization (EI) is a common method for these types of molecules.[6] In EI, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[6]
- Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak corresponds to the molecular weight of the compound, and the other peaks represent fragments.[6]

## **Workflow and Data Interpretation**

The following diagram illustrates the logical workflow for the spectroscopic comparison of **suberic acid** and its esters.





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Caption: Workflow for Spectroscopic Comparison.

## Conclusion

The spectroscopic techniques of IR, NMR, and MS provide a comprehensive toolkit for the characterization of **suberic acid** and its esters. IR spectroscopy is particularly useful for identifying the key functional groups, with the broad O-H stretch being a definitive feature of the carboxylic acid and the strong C=O stretch shifting to a higher wavenumber in the esters. NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous structure confirmation and differentiation between the various esters based on the signals from the alkyl chains. Mass spectrometry confirms the molecular weight of each compound and provides characteristic fragmentation patterns that



can be used for identification. This guide provides the foundational data and methodologies to assist researchers in the accurate analysis of these important chemical compounds.

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